molecular formula C2H6Cl2Si B7884514 Dichloroethylsilane

Dichloroethylsilane

Cat. No.: B7884514
M. Wt: 129.06 g/mol
InChI Key: SKYIFLQYXBNNNV-UHFFFAOYSA-N
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Description

Dichloroethylsilane, also known as ethyldichlorosilane, is an organosilicon compound with the chemical formula C2H6Cl2Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity and is commonly used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroethylsilane is typically synthesized through the reaction of ethylene with silicon tetrachloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, usually between 250°C and 300°C . The process can be represented by the following chemical equation: [ \text{C}_2\text{H}_4 + \text{SiCl}_4 \xrightarrow{\text{Cu}} \text{C}_2\text{H}_6\text{Cl}_2\text{Si} ]

Industrial Production Methods: The industrial production of this compound involves the Müller-Rochow process, where silicon is reacted with chloromethane in the presence of a copper catalyst. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dichloroethylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Reacts with nucleophiles to replace one or both chlorine atoms.

    Polymerization: Can form polysilanes through dehydrochlorination.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Polymerization: Catalysts such as platinum or palladium.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Ethylsilane derivatives.

    Polymerization: Polysilanes.

Scientific Research Applications

Dichloroethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloroethylsilane involves its reactivity with nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups .

Comparison with Similar Compounds

Dichloroethylsilane is similar to other organosilicon compounds such as dichloromethylsilane and dichlorodimethylsilane. it is unique in its ability to form ethylsilane derivatives, which are valuable in specific industrial applications. Similar compounds include:

Properties

IUPAC Name

2,2-dichloroethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl2Si/c3-2(4)1-5/h2H,1H2,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYIFLQYXBNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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